REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]1(=[O:30])[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[C:22](=[O:29])[NH:21]1.[CH3:31][C:32]1([CH3:39])[CH2:37][CH2:36][CH:35](O)[CH:34]=[CH:33]1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1>[CH3:31][C:32]1([CH3:39])[CH2:37][CH2:36][CH:35]([N:21]2[C:22](=[O:29])[C:23]3[C:28](=[CH:27][CH:26]=[CH:25][CH:24]=3)[C:20]2=[O:30])[CH:34]=[CH:33]1
|
Name
|
|
Quantity
|
32.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
17.19 g
|
Type
|
reactant
|
Smiles
|
C1(NC(C2=CC=CC=C12)=O)=O
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
CC1(C=CC(CC1)O)C
|
Name
|
|
Quantity
|
21.09 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
|
Name
|
|
Quantity
|
197 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a yellow solid under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (200 mL) was added
|
Type
|
FILTRATION
|
Details
|
the resulting solids were filtered off again
|
Type
|
WASH
|
Details
|
The ethyl acetate filtrate was washed with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with ethyl acetate (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil that
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography (0-20% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=CC(CC1)N1C(C2=CC=CC=C2C1=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 45.4 mmol | |
AMOUNT: MASS | 11.59 g | |
YIELD: PERCENTYIELD | 42.8% | |
YIELD: CALCULATEDPERCENTYIELD | 42.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |